4,4-Diethoxybutanenitrile

Description

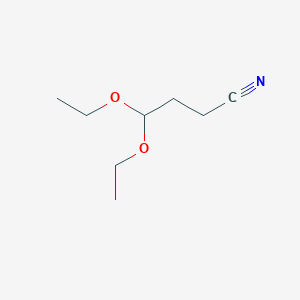

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZCPHGVEATLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171483 | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-45-8 | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18381-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diethoxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,4-Diethoxybutanenitrile

CAS Number: 18381-45-8

This technical guide provides a comprehensive overview of 4,4-Diethoxybutanenitrile, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to novel therapeutic agents targeting the central nervous system. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its chemical structure features a nitrile group and a diethyl acetal functionality, which impart its characteristic reactivity and solubility.

| Property | Value | Reference |

| CAS Number | 18381-45-8 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 90-91 °C at 14 mmHg | [3] |

| Density | 0.937 g/mL | [4] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis and Purification

A general procedure for the synthesis of similar acetals involves the following steps:

Purification:

Purification of this compound is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts. The boiling point of 90-91 °C at 14 mmHg suggests that a vacuum in this range would be appropriate.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on purity and molecular weight. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The ¹H NMR would show characteristic signals for the ethoxy groups (triplet and quartet), the methylene groups of the butane chain, and the methylene group adjacent to the nitrile. |

| Infrared (IR) Spectroscopy | A strong absorption band around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. C-O stretching bands for the acetal would also be present. |

Role in Drug Development: A Precursor to GABA Analogues

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.

The nitrile group of this compound can be readily reduced to a primary amine, and the acetal can be hydrolyzed to an aldehyde, which can then be oxidized to a carboxylic acid, ultimately forming a GABA derivative.

Targeting the GABAergic System

The GABAergic system is a major target for therapeutic intervention in a range of conditions, including:

-

Epilepsy: Enhancing GABAergic inhibition can suppress the excessive neuronal firing characteristic of seizures.

-

Anxiety Disorders: Many anxiolytic drugs, such as benzodiazepines, act by potentiating the effects of GABA at the GABA-A receptor.

-

Neuropathic Pain: GABA analogues are used to manage chronic pain by modulating neuronal excitability.

-

Spasticity: By increasing inhibitory signaling in the spinal cord, GABAergic drugs can reduce muscle stiffness and spasms.

Signaling Pathways

GABA exerts its effects through two main types of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential. Many anticonvulsant and anxiolytic drugs are positive allosteric modulators of GABA-A receptors.[5]

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the closing of calcium channels, resulting in a slower and more prolonged inhibitory effect.

By serving as a precursor to novel GABA analogues, this compound provides a valuable scaffold for the development of new drugs that can modulate the GABAergic system with improved efficacy and side-effect profiles.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of GABA analogues makes it a valuable building block for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this important area.

References

- 1. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dysregulation of GABAergic Signaling in Neurodevelomental Disorders: Targeting Cation-Chloride Co-transporters to Re-establish a Proper E/I Balance [frontiersin.org]

- 3. The role of GABAergic signalling in neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Dysfunctions in GABAergic Signaling in Neurological Disorders [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of 4,4-Diethoxybutanenitrile (CAS No. 18381-45-8). The information is compiled from various chemical databases and literature sources to support its use in research, synthesis, and drug development.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its structure, featuring a nitrile group and two ethoxy groups, imparts a notable polarity that influences its physical characteristics and reactivity.[1] The presence of the ethoxy groups contributes to its solubility in organic solvents.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 157.21 g/mol | PubChem[2] |

| Boiling Point | 105 °C at 13 mbar (9.75 mmHg) | NIST WebBook |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Computed XlogP | 0.8 | PubChem[2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectral data is available and can be accessed through chemical databases.[2]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]

Infrared (IR) Spectroscopy

-

FTIR Spectra: The IR spectrum, obtained via the neat capillary cell technique, is available for this compound.[2]

Mass Spectrometry (MS)

-

GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule.[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid sample.[3]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly by convection.[3][4]

-

The side arm of the Thiele tube is gently heated, and the temperature is monitored.[3]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3]

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.[5]

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.[5]

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[6]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Dropper or pipette

-

Temperature-controlled water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[6]

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus.[6]

-

The compensator is adjusted to eliminate any color fringes.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[6]

Spectroscopic Analysis

Standard procedures for obtaining NMR, IR, and Mass Spectra are employed for the structural elucidation of organic compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small, dilute sample of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS).[9]

Infrared (IR) Spectroscopy:

-

For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

The sample is placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS):

-

A dilute solution of this compound is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is generated.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.

Caption: Workflow for the Characterization of this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. calnesis.com [calnesis.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 4,4-diethoxybutanenitrile. The document details the key spectroscopic data and experimental protocols necessary for its unambiguous identification, catering to professionals in chemical research and pharmaceutical development.

Compound Identification

-

Compound Name: this compound

-

Molecular Weight: 157.21 g/mol [1]

Structure:

Caption: 2D Structure of this compound.

Summary of Physicochemical and Spectroscopic Data

The following tables summarize the key data points essential for the identification and characterization of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18381-45-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.21 | Triplet | 6H | 7.0 | 2 x O-CH₂-CH₃ |

| 1.95 | Quartet | 2H | 6.7, 7.0 | CH-CH₂ -CH₂-CN |

| 2.44 | Triplet | 2H | 7.0 | CH₂-CH₂ -CN |

| 3.55 | Quartet | 4H | 7.0 | 2 x O-CH₂ -CH₃ |

| 4.51 | Triplet | 1H | 6.7 | CH -(OEt)₂ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 22.63 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | 2 x O-CH₂-CH₃ |

| 15.2 | CH₂ -CN |

| 31.2 | CH-CH₂ -CH₂ |

| 61.3 | 2 x O-CH₂ -CH₃ |

| 101.4 | CH (OEt)₂ |

| 119.2 | C N |

Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2930, 2880 | Strong | C-H (sp³) stretch |

| 2250 | Medium | C≡N (Nitrile) stretch |

| 1445, 1375 | Medium | C-H bend |

| 1125, 1060 | Strong | C-O (Acetal) stretch |

Table 5: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 157 | 1 | [M]⁺ (Molecular Ion) |

| 112 | 60 | [M - OC₂H₅]⁺ |

| 103 | 100 (Base Peak) | [CH(OC₂H₅)₂]⁺ |

| 84 | 80 | [M - CH(OC₂H₅)]⁺ or other fragmentation pathways |

| 75 | 55 | [HOC(OC₂H₅)]⁺ |

| 47 | 95 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques used are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: 90 MHz NMR Spectrometer for ¹H NMR and 22.63 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 5-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum was acquired at room temperature. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrum was acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer acquisition time were necessary due to the low natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A drop of the neat liquid sample of this compound was placed on the surface of a polished sodium chloride (NaCl) salt plate. A second NaCl plate was placed on top to create a thin liquid film.

-

Acquisition: The prepared sample was placed in the spectrometer's sample holder. A background spectrum of the empty salt plates was recorded first and automatically subtracted from the sample spectrum. The spectrum was recorded in the mid-IR range (typically 4000-600 cm⁻¹).

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: The volatile liquid sample was introduced into the ion source, where it was vaporized under high vacuum.

-

Ionization: The gaseous molecules were bombarded with a high-energy electron beam (typically 70 eV). This process caused the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged species.

-

Analysis: The resulting ions were accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Structure Elucidation Workflow and Data Interpretation

The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques.

Caption: Logical workflow for the structure elucidation of this compound.

-

Step 1: Molecular Formula and Degrees of Unsaturation: The molecular formula C₈H₁₅NO₂ is the starting point. The degrees of unsaturation are calculated to be 2, suggesting the presence of two double bonds, one triple bond, or rings.

-

Step 2: Functional Group Identification (IR Spectroscopy): The IR spectrum confirms the presence of a nitrile group (C≡N) with a characteristic absorption at 2250 cm⁻¹. The strong absorptions at 1125 and 1060 cm⁻¹ are indicative of C-O stretching, suggesting an ether or acetal functionality. The absorptions around 2900 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds.

-

Step 3: Molecular Weight and Fragmentation (Mass Spectrometry): The mass spectrum shows a low-intensity molecular ion peak at m/z 157, confirming the molecular weight. The fragmentation pattern is crucial. The base peak at m/z 103 corresponds to the stable [CH(OC₂H₅)₂]⁺ fragment, strongly indicating the presence of a diethyl acetal group. The peak at m/z 112 represents the loss of an ethoxy radical (•OC₂H₅), further supporting the acetal structure.

-

Step 4: Carbon and Proton Skeleton (NMR Spectroscopy):

-

¹³C NMR: The spectrum shows six distinct carbon signals, indicating molecular symmetry. The signal at 119.2 ppm is characteristic of a nitrile carbon. The peak at 101.4 ppm is typical for an acetal carbon (a carbon bonded to two oxygen atoms). The signals at 61.3 and 14.1 ppm correspond to the -OCH₂- and -CH₃ of the two equivalent ethoxy groups. The remaining two signals at 31.2 and 15.2 ppm belong to the two methylene groups of the butane chain.

-

¹H NMR: The spectrum provides detailed connectivity information. The triplet at 1.21 ppm (6H) and the quartet at 3.55 ppm (4H) are a classic signature of two equivalent ethoxy groups. The triplet at 4.51 ppm (1H) corresponds to the acetal proton (-CH(OEt)₂). This proton is coupled to the adjacent methylene group, which appears as a quartet at 1.95 ppm (2H). This quartet is further coupled to the other methylene group, which shows up as a triplet at 2.44 ppm (2H). This coupling pattern (t-q-t) confirms the -CH-CH₂-CH₂-CN chain.

-

-

Step 5: Structure Confirmation: By integrating all the spectroscopic data, the structure is unambiguously confirmed as this compound. The degrees of unsaturation (2) are satisfied by the triple bond of the nitrile group (C≡N).

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

A Technical Guide to the Spectral Analysis of 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 4,4-diethoxybutanenitrile. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.55 | q | 4H | ~7.0 | -O-CH₂ -CH₃ |

| ~4.55 | t | 1H | ~5.5 | -CH(O -)₂ |

| ~2.45 | t | 2H | ~7.0 | -CH₂ -CN |

| ~1.90 | m | 2H | - | -CH₂-CH₂ -CH₂- |

| ~1.20 | t | 6H | ~7.0 | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~119 | C N |

| ~101 | -C H(O-)₂ |

| ~61 | -O-C H₂-CH₃ |

| ~32 | -C H₂-CH(O-)₂ |

| ~15 | -O-CH₂-C H₃ |

| ~13 | -C H₂-CN |

Table 3: Infrared (IR) Spectral Data [1][2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2880 | Strong | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1445 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1130 | Strong | C-O stretch (ether/acetal) |

| ~1060 | Strong | C-O stretch (ether/acetal) |

Table 4: Mass Spectrometry (MS) Data [3]

| m/z | Relative Abundance (%) | Possible Fragment |

| 157 | <5 | [M]⁺ (Molecular Ion) |

| 112 | ~40 | [M - OC₂H₅]⁺ |

| 103 | ~95 | [CH(OC₂H₅)₂]⁺ |

| 85 | ~30 | [M - C₄H₈N]⁺ |

| 75 | ~100 | [CH(OH)OC₂H₅]⁺ |

| 57 | ~60 | [C₄H₉]⁺ |

| 47 | ~55 | [C₂H₅O]⁺ |

| 29 | ~70 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

FTIR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) for transmission measurements, or a clean ATR crystal.

-

Pipette.

-

Solvent for cleaning (e.g., dry acetone or isopropanol).

Procedure (Neat Liquid - Transmission):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the salt plates thoroughly with a suitable dry solvent and store them in a desiccator.

Procedure (Neat Liquid - ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC column suitable for the analysis of moderately polar organic compounds (e.g., a mid-polar capillary column).

-

Volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Microsyringe for injection.

-

Sample vials.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

-

Set the carrier gas (e.g., Helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200). Electron ionization (EI) at 70 eV is typically used.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.

-

Start the data acquisition. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound using spectroscopic methods.

References

- 1. Butanenitrile, 4,4-diethoxy- [webbook.nist.gov]

- 2. Butanenitrile, 4,4-diethoxy- [webbook.nist.gov]

- 3. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

A Comprehensive Technical Guide to 3-Cyanopropionaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-cyanopropionaldehyde diethyl acetal, a versatile building block in organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its application in the synthesis of polyamines, crucial molecules in cellular function and drug development.

Core Data Presentation

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for 3-cyanopropionaldehyde diethyl acetal is provided in Table 1 for easy reference and cross-referencing in literature and databases.

| Identifier Type | Value | Source |

| IUPAC Name | 4,4-diethoxybutanenitrile | PubChem |

| Synonym | 4,4-Diethoxybutyronitrile | Sigma-Aldrich[1] |

| 3-Cyano propionaldehyde diethyl acetal | PubChem | |

| Butanenitrile, 4,4-diethoxy- | PubChem | |

| Propionaldehyde, 3-cyano-, diethyl acetal | PubChem | |

| CAS Number | 18381-45-8 | Sigma-Aldrich[1] |

| EC Number | 242-263-6 | PubChem |

| PubChem CID | 87616 | PubChem |

| Molecular Formula | C₈H₁₅NO₂ | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| InChI Key | DRZCPHGVEATLFR-UHFFFAOYSA-N | PubChem |

| SMILES | CCOC(CCC#N)OCC | PubChem |

Physicochemical Properties

Key physicochemical properties of 3-cyanopropionaldehyde diethyl acetal are summarized in Table 2.

| Property | Value | Source |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 104-106 °C at 10 mmHg | Sigma-Aldrich |

| Density | 0.937 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.419 | Sigma-Aldrich |

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of 3-cyanopropionaldehyde diethyl acetal is not readily found in the searched literature, a general and analogous procedure can be adapted from well-established methods for acetal synthesis, such as those published in Organic Syntheses. The following is a representative protocol based on the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.

Synthesis of 3-Cyanopropionaldehyde Diethyl Acetal

This procedure describes a plausible method for the synthesis of 3-cyanopropionaldehyde diethyl acetal from 3-cyanopropionaldehyde and ethanol.

Materials:

-

3-Cyanopropionaldehyde

-

Ethanol (absolute)

-

Triethyl orthoformate

-

Ammonium chloride (or other suitable acid catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopropionaldehyde (1.0 eq), absolute ethanol (3.0 eq), and triethyl orthoformate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 0.05 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Distillation: Purify the crude product by vacuum distillation to obtain 3-cyanopropionaldehyde diethyl acetal as a colorless liquid. The boiling point is reported to be 104-106 °C at 10 mmHg.

Characterization

The structure and purity of the synthesized 3-cyanopropionaldehyde diethyl acetal can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methine proton of the acetal, and multiplets for the methylene protons of the propyl chain.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the acetal carbon, and the carbons of the ethoxy and propyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹.

Workflow Visualization

3-Cyanopropionaldehyde diethyl acetal is a valuable precursor in the synthesis of polyamines, such as spermidine. The following diagram illustrates a logical workflow for the synthesis of a spermidine derivative starting from 3-cyanopropionaldehyde diethyl acetal. This process involves the reduction of the nitrile group to a primary amine, followed by functionalization.

Caption: Synthetic workflow for spermidine from 3-cyanopropionaldehyde diethyl acetal.

This technical guide provides a foundational understanding of 3-cyanopropionaldehyde diethyl acetal for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the synthesis and application of this important chemical intermediate.

References

Solubility Profile of 4,4-Diethoxybutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Diethoxybutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural features and established chemical principles. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise and reproducible data tailored to their specific applications.

Introduction to this compound

This compound, also known as 3-Cyanopropionaldehyde diethyl acetal, is an organic compound featuring both a nitrile (-C≡N) and a diethyl acetal functional group.[1][2] Its chemical structure consists of a four-carbon chain with a nitrile group at one end and two ethoxy groups attached to the terminal carbon at the other end. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various organic solvents.[2] The presence of the polar nitrile group and the ether linkages suggests a degree of polarity, while the ethyl groups and the butane backbone contribute to its nonpolar character. Understanding its solubility is crucial for applications in organic synthesis, purification processes, and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the molecule's behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| CAS Number | 18381-45-8 | [1][2][3] |

| Synonyms | 3-Cyanopropionaldehyde diethyl acetal, 4,4-Diethoxybutyronitrile | [1][3] |

Predicted Solubility Profile

In the absence of extensive experimentally determined solubility data, a qualitative prediction can be made based on the "like dissolves like" principle. The polarity of this compound is influenced by its polar nitrile group and ether oxygens, as well as its nonpolar alkyl chains. This dual character suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly polar or very nonpolar solvents.

Table 2 provides a predicted qualitative solubility profile in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can interact with the nitrile and ether functionalities. |

| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the nonpolar parts. | |

| Water | Sparingly Soluble | The nonpolar alkyl groups limit solubility in the highly polar water network. | |

| Polar Aprotic | Acetone | Very Soluble | The ketone's polarity is well-suited to interact with the nitrile group. |

| Acetonitrile | Very Soluble | Similar polarity to the solute, promoting miscibility. | |

| Dichloromethane | Very Soluble | Its intermediate polarity is effective at solvating both polar and nonpolar regions of the molecule. | |

| Ethyl Acetate | Soluble | The ester group provides polarity, while the ethyl group interacts with the nonpolar parts. | |

| Nonpolar | Toluene | Soluble | The aromatic ring can interact with the alkyl chains, and its low polarity is favorable. |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it may not effectively solvate the polar nitrile group. | |

| Diethyl Ether | Soluble | The ether functionality is compatible with the ethoxy groups of the solute. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is a common and reliable approach for determining the solubility of a liquid compound in an organic solvent at a specific temperature (e.g., 25 °C).

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when a separate phase of the solute remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for solvent selection and the experimental process for solubility determination.

Caption: Logical workflow for selecting a suitable solvent.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 4,4-Diethoxybutanenitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Diethoxybutanenitrile (CAS No. 18381-45-8), a versatile chemical intermediate. The document covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the preparation of pharmacologically relevant molecules. Spectroscopic data and safety information are also included. While the direct biological activity of this compound is not extensively documented, its role as a precursor in the synthesis of compounds such as spermidine derivatives and indole cPLA2α inhibitors underscores its importance in medicinal chemistry and drug development.

Introduction

This compound, also known by its common synonym 3-cyanopropionaldehyde diethyl acetal, is an organic compound with the chemical formula C₈H₁₅NO₂.[1] It is a colorless to pale yellow liquid that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a nitrile group and a protected aldehyde in the form of a diethyl acetal, makes it a strategic starting material for the synthesis of a variety of more complex molecules. This guide aims to consolidate the available technical information on this compound, with a particular focus on its synthesis and utility for professionals in the research and drug development sectors.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18381-45-8 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 104-106 °C at 10 mmHg | [2] |

| Density | 0.937 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.419 | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the ethoxy groups (triplet and quartet), the methylene groups of the butane chain, and the methine proton of the acetal. |

| ¹³C NMR | Resonances for the nitrile carbon, the acetal carbon, and the various carbons of the ethyl and butyl chains. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm⁻¹. Strong C-O stretching bands for the acetal. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of ethoxy groups and other fragments. |

Experimental Protocols

General Synthesis of Acetals

The synthesis of acetals, in general, involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. A general procedure for the synthesis of a diethyl acetal from an aldehyde is as follows:

Reaction: R-CHO + 2 EtOH ⇌ R-CH(OEt)₂ + H₂O

Procedure:

-

To a solution of the aldehyde in excess absolute ethanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added.

-

The mixture is refluxed, and the water produced is removed, often by azeotropic distillation using a Dean-Stark apparatus.

-

After the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium ethoxide or triethylamine).

-

The excess ethanol and other volatile components are removed by distillation.

-

The resulting crude acetal is then purified by fractional distillation under reduced pressure.

While a specific, detailed historical protocol for this compound's first synthesis is not available, a plausible route would involve the reaction of 3-cyanopropionaldehyde with triethyl orthoformate in the presence of an acid catalyst.

Synthesis of Spermidine Derivatives from this compound

This compound is a key starting material for the synthesis of spermidine and its derivatives.[2][3] A general synthetic strategy involves the reduction of the nitrile group to an amine, followed by further functionalization.

Experimental Workflow: Synthesis of a Spermidine Derivative

Caption: A generalized workflow for the synthesis of spermidine derivatives starting from this compound.

Protocol:

-

Reduction of the Nitrile: this compound is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst) to yield 4,4-diethoxybutylamine.

-

Purification: The reaction mixture is carefully quenched and worked up to isolate the crude 4,4-diethoxybutylamine, which is then purified by distillation.

-

Acetal Deprotection and Reductive Amination: The purified 4,4-diethoxybutylamine can then be reacted with an appropriate amine under reductive amination conditions. This typically involves the in-situ formation of an imine by deprotection of the acetal under mildly acidic conditions, followed by reduction with a reagent like sodium cyanoborohydride to form the spermidine backbone.

Synthesis of Indole cPLA2α Inhibitors

This compound is also utilized in the synthesis of indole derivatives that act as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[2]

Reaction Pathway: Synthesis of an Indole Intermediate

Caption: A simplified pathway for the synthesis of an indole-based precursor for cPLA2α inhibitors.

Protocol Outline:

-

Acetal Hydrolysis: The diethyl acetal of this compound is hydrolyzed under acidic conditions to generate the reactive 3-cyanopropionaldehyde in situ.

-

Condensation with Indole: The generated aldehyde undergoes a condensation reaction, such as an Aldol-type reaction, with an indole derivative at the C3 position.

-

Further Elaboration: The resulting intermediate can then be subjected to a series of further transformations, including cyclizations and functional group manipulations, to afford the final indole cPLA2α inhibitor.

Applications in Drug Development

The primary value of this compound in drug development lies in its role as a versatile intermediate.

-

Spermidine and Polyamine Analogs: Spermidine and other polyamines are essential for cell growth and proliferation. The development of their analogs is a key strategy in cancer chemotherapy and for the treatment of parasitic diseases. This compound provides a convenient entry point to a variety of substituted spermidine derivatives.

-

Enzyme Inhibitors: As demonstrated by its use in the synthesis of cPLA2α inhibitors, the butanenitrile backbone can be incorporated into scaffolds designed to target the active sites of specific enzymes. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, the affected area should be washed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of complex organic molecules, including those with significant therapeutic potential. Its bifunctional nature allows for a range of chemical transformations, making it a key building block in the drug development pipeline. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and scientists in the field. Further exploration of its reactivity and the development of novel synthetic routes utilizing this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

The Versatile Role of 4,4-Diethoxybutanenitrile in Modern Organic Synthesis: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4-Diethoxybutanenitrile, a bifunctional organic molecule, serves as a valuable and versatile building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring a nitrile group and a protected aldehyde in the form of a diethyl acetal, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the construction of heterocyclic systems and as a precursor to pharmaceutically relevant molecules.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] It is also known by several synonyms, including 3-cyanopropionaldehyde diethyl acetal and 4,4-diethoxybutyronitrile.[1]

The synthesis of this compound can be achieved from readily available starting materials. One common method involves the reaction of acrolein with ethanol to form acrolein diethyl acetal, which can then be further functionalized.[3][4][5][6]

Key Synthetic Transformations

The strategic placement of the nitrile and protected aldehyde functionalities allows for a variety of selective chemical manipulations, making this compound a powerful tool in multistep organic synthesis.

Hydrolysis to 4,4-Diethoxybutanal

The diethyl acetal group serves as a protecting group for the aldehyde functionality. This protection is robust under basic and neutral conditions but can be readily removed under acidic conditions to unmask the aldehyde. This transformation is a crucial step in utilizing the aldehyde for subsequent reactions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

A solution of this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is neutralized with a base (e.g., NaHCO₃), and the product, 4,4-diethoxybutanal, is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired aldehyde.

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Aqueous Acid (e.g., 1M HCl) |

| Solvent | Acetone or THF |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Logical Workflow for Hydrolysis

Caption: Acid-catalyzed hydrolysis of the diethyl acetal to the aldehyde.

Reduction to 4,4-Diethoxybutylamine

The nitrile group can be selectively reduced to a primary amine, providing a valuable synthetic handle for the introduction of nitrogen-containing functionalities. A variety of reducing agents can be employed for this transformation, with Raney Nickel being a common and effective choice.

Experimental Protocol: Raney Nickel-Catalyzed Reduction of this compound

To a solution of this compound in a suitable solvent (e.g., ethanol saturated with ammonia), a slurry of activated Raney Nickel is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and stirred at room temperature or with gentle heating. After the reaction is complete (monitored by the cessation of hydrogen uptake or by GC/TLC), the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to afford 4,4-diethoxybutylamine.[1][7][8]

| Parameter | Condition |

| Substrate | This compound |

| Catalyst | Raney Nickel |

| Solvent | Ethanolic Ammonia |

| Hydrogen Pressure | 50-100 psi |

| Temperature | Room Temperature to 50°C |

| Typical Yield | 80-95% |

Reaction Pathway for Nitrile Reduction

Caption: Catalytic hydrogenation of the nitrile to the primary amine.

α-Alkylation of the Nitrile

The α-carbon to the nitrile group can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophile can then react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. This reaction is a powerful method for elaborating the carbon skeleton.

Experimental Protocol: α-Alkylation of this compound

A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C, and a solution of n-butyllithium in hexanes is added dropwise to generate LDA in situ. This compound is then added slowly to the LDA solution, and the mixture is stirred for a period to ensure complete enolate formation. The desired alkyl halide is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification by column chromatography yields the α-alkylated product.

| Parameter | Condition |

| Substrate | This compound |

| Base | Lithium Diisopropylamide (LDA) |

| Electrophile | Alkyl Halide (e.g., R-Br, R-I) |

| Solvent | Anhydrous THF |

| Temperature | -78°C to Room Temperature |

| Typical Yield | 60-85% |

Workflow for α-Alkylation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. Gabapentin synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridines from 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical and agrochemical industries, forming the core of numerous therapeutic agents and functional materials. The development of versatile and efficient synthetic routes to access substituted pyridines is, therefore, of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for a two-step synthesis of substituted pyridines, commencing from the readily available starting material, 4,4-diethoxybutanenitrile.

The described methodology involves an initial acid-catalyzed hydrolysis of the diethyl acetal in this compound to yield the intermediate, 3-cyanopropanal. This is followed by a multicomponent reaction, a variation of the Guareschi-Thorpe condensation, where 3-cyanopropanal reacts with an active methylene compound and a nitrogen source to construct the pyridine ring. This approach offers a flexible and efficient pathway to synthesize functionalized cyanopyridines, which are valuable precursors for further chemical modifications in drug discovery programs.

Reaction Pathway

The overall synthetic strategy is a two-step process. The first step is the deprotection of the aldehyde functionality, and the second is the construction of the pyridine ring through a cyclocondensation reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4,4-diethoxybutanenitrile as a versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The methodologies outlined herein describe the synthesis of substituted pyrrolidines, bispyrroles, and pyrrolidine-fused quinazolinones, highlighting the influence of reaction conditions on product outcomes.

Introduction

This compound is a valuable C4 building block in heterocyclic synthesis. Its latent aldehyde functionality, protected as a diethyl acetal, and the nitrile group offer multiple reactive sites for cyclization reactions. The primary amine, obtained via reduction of the nitrile, can be further derivatized, for instance, into ureas, which serve as key intermediates for acid-catalyzed cyclization reactions. The nature of the acid catalyst, the nucleophilicity of the aromatic core, and reactant concentrations have been shown to be critical factors in directing the reaction towards the desired heterocyclic scaffold.

Synthesis of Key Intermediate: 1-(4,4-Diethoxybutyl)-3-arylurea

The synthesis of the crucial urea intermediate is a prerequisite for the subsequent cyclization reactions. This is typically achieved by the reaction of 4,4-diethoxybutan-1-amine (obtained from the reduction of this compound) with an appropriate aryl isocyanate.

General Workflow for Urea Formation

Caption: General workflow for the synthesis of the urea intermediate.

Application 1: Synthesis of 2-Arylpyrrolidine-1-carboxamides

The acid-catalyzed intramolecular cyclization of 1-(4,4-diethoxybutyl)-3-arylureas in the presence of a nucleophilic aromatic compound, such as a phenol, leads to the formation of 2-arylpyrrolidine-1-carboxamides. This reaction proceeds via an in-situ generated N-acyliminium ion intermediate.

Experimental Protocol: Synthesis of N-Alkyl-2-arylpyrrolidine-1-carboxamides

-

Reaction Setup: To a solution of the 1-(4,4-diethoxybutyl)-3-alkylurea (1.0 eq.) and a phenol (1.0-1.2 eq.) in an appropriate solvent (e.g., chloroform), add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Entry | Aryl Urea Substituent | Phenol Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Resorcinol | Trifluoroacetic Acid | Chloroform | 24 | 75 |

| 2 | Naphthyl | 2-Naphthol | Trifluoroacetic Acid | Chloroform | 12 | 82 |

| 3 | 4-Chlorophenyl | Phenol | Trifluoroacetic Acid | Chloroform | 18 | 68 |

Proposed Signaling Pathway

Caption: Proposed mechanism for 2-arylpyrrolidine synthesis.

Application 2: Synthesis of Bispyrrole Derivatives

Under specific acidic conditions and in the absence of a strong external nucleophile, the N-acyliminium ion intermediate can undergo self-condensation to form bispyrrole derivatives. This outcome is favored by a higher concentration of the starting urea and a suitable acid catalyst.

Experimental Protocol: Synthesis of 1,1'-Bis(N-arylcarbamoyl)-2,3'-bipyrrole Derivatives

-

Reaction Setup: Dissolve the 1-(4,4-diethoxybutyl)-3-arylurea (1.0 eq.) in a suitable solvent (e.g., chloroform).

-

Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.) to the solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours).

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the 2-arylpyrrolidines.

Quantitative Data Summary

| Entry | Aryl Urea Substituent | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Trifluoroacetic Acid | Chloroform | 48 | 65 |

| 2 | Naphthyl | Trifluoroacetic Acid | Chloroform | 72 | 58 |

Logical Relationship Diagram

Caption: Formation of the bispyrrole derivative.

Application 3: Synthesis of Pyrrolidine-fused Quinazolinones

When the aryl group of the urea is appropriately substituted with a nucleophilic group, an intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems such as pyrrolidine-fused quinazolinones. This process is also mediated by an acid catalyst.

Experimental Protocol: Synthesis of Pyrrolidine-fused Quinazolinones

-

Reaction Setup: Dissolve the 1-(4,4-diethoxybutyl)-3-(ortho-aminophenyl)urea (1.0 eq.) in a suitable solvent.

-

Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid or a strong protic acid) to the solution.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., reflux) for a certain period, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Note: Specific quantitative data for this transformation was not available in the reviewed literature.

Reaction Workflow Diagram

Caption: Workflow for pyrrolidine-fused quinazolinone synthesis.

Conclusion

This compound, through its amine and subsequent urea derivatives, serves as a versatile and valuable precursor for the synthesis of a range of complex heterocyclic structures. The choice of reaction partners and conditions allows for controlled access to diverse scaffolds, including pyrrolidines, bispyrroles, and fused quinazolinones, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for further exploration and application of this synthetic strategy.

Application Notes and Protocols for the Synthesis of Ketones via Grignard Reaction with 4,4-Diethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note provides a detailed protocol for the synthesis of ketones through the reaction of Grignard reagents with 4,4-diethoxybutanenitrile. This substrate, featuring a nitrile group for Grignard addition and a protected aldehyde in the form of a diethyl acetal, serves as a versatile building block for the synthesis of γ-keto aldehydes and other complex molecules relevant to drug discovery and development.

The reaction proceeds via a two-step mechanism: nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile to form a stable imine-magnesium salt intermediate, followed by acidic hydrolysis to yield the desired ketone.[1][2] The acetal protecting group is generally stable under the basic conditions of the Grignard reaction but can be readily deprotected under acidic conditions if desired, offering further synthetic utility.

Reaction Scheme & Mechanism

The overall transformation involves the conversion of this compound to a ketone, with the R-group of the Grignard reagent being incorporated as one of the ketone's α-substituents.

Reaction Scheme:

Caption: General scheme for the Grignard reaction with this compound.

Reaction Mechanism:

The reaction proceeds in two distinct stages:

-

Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and a nitrogen-magnesium bond in the resulting imine salt. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent.[1]

-

Hydrolysis: Upon addition of an aqueous acid, the imine intermediate is hydrolyzed to the corresponding ketone.[2][3]

Caption: Simplified mechanism of the Grignard reaction with a nitrile to form a ketone.

Experimental Protocols

This section provides a general protocol for the Grignard reaction with this compound. The specific Grignard reagent, stoichiometry, and reaction conditions may require optimization depending on the desired product.

Materials:

-

This compound

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Aqueous hydrochloric acid (e.g., 1 M or 2 M)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (if necessary)

Procedure:

Part A: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble the oven-dried round-bottom flask, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

-

Addition of Halide: Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Part B: Reaction with this compound

-

Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a period of time (typically 1-3 hours, monitor by TLC).

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the imine intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude ketone product by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes representative data for the synthesis of a ketone from this compound using a Grignard reagent. Note that yields and spectroscopic data will vary depending on the specific Grignard reagent used.

| Reactant 1 | Reactant 2 | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | Methylmagnesium bromide | 5,5-Diethoxypentan-2-one | 75-85 (Typical) | ~4.4 (t, 1H), ~3.6 (q, 2H), ~3.4 (q, 2H), ~2.7 (t, 2H), ~2.1 (s, 3H), ~1.9 (q, 2H), ~1.2 (t, 6H) | ~208 (C=O), ~102 (O-CH-O), ~61 (OCH2), ~42 (CH2), ~30 (CH2), ~29 (CH3), ~15 (OCH2CH3) |

| This compound | Ethylmagnesium bromide | 6,6-Diethoxyhexan-3-one | 70-80 (Typical) | ~4.4 (t, 1H), ~3.6 (q, 2H), ~3.4 (q, 2H), ~2.7 (t, 2H), ~2.4 (q, 2H), ~1.9 (q, 2H), ~1.2 (t, 6H), ~1.0 (t, 3H) | ~211 (C=O), ~102 (O-CH-O), ~61 (OCH2), ~42 (CH2), ~36 (CH2), ~29 (CH2), ~15 (OCH2CH3), ~8 (CH3) |

Note: The NMR data presented are estimated values based on known chemical shifts for similar structures and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process.

Caption: A step-by-step workflow for the synthesis of ketones.

Conclusion